Cyclohexyl p-toluenesulfonate

Overview

Description

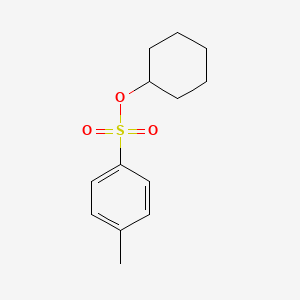

Cyclohexyl p-toluenesulfonate (CAS 953-91-3), also known as cyclohexyl tosylate, is an organic sulfonate ester derived from p-toluenesulfonic acid and cyclohexanol. Its molecular formula is C₁₃H₁₈O₃S, with a molecular weight of 254.34 g/mol . It is widely utilized as an intermediate in organic synthesis, particularly in the preparation of PEGylated compounds and as a leaving group in nucleophilic substitution reactions . The compound typically exists as a crystalline solid with a melting point of 45°C and is stored at -20°C to -80°C to maintain stability . Commercial suppliers (e.g., TCI America, Thermo Scientific) offer it in ≥97% purity for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

p-Toluenesulfonic acid+Cyclohexanol→Cyclohexyl p-toluenesulfonate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of dehydrating agents, such as molecular sieves, can help in removing water formed during the reaction, thereby shifting the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl p-toluenesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Elimination: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield p-toluenesulfonic acid and cyclohexanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Nucleophilic Substitution: Substituted cyclohexyl derivatives.

Elimination: Cyclohexene.

Hydrolysis: p-Toluenesulfonic acid and cyclohexanol.

Scientific Research Applications

Organic Synthesis

Cyclohexyl p-toluenesulfonate serves as a crucial intermediate in the synthesis of more complex organic molecules. It participates in various types of chemical reactions:

- Nucleophilic Substitution : This compound can react with nucleophiles such as amines and alcohols to form substituted products. The sulfonate group acts as an excellent leaving group, facilitating these reactions.

- Elimination Reactions : Under basic conditions, this compound can undergo elimination to yield cyclohexene.

- Hydrolysis : In the presence of water and a catalyst, it hydrolyzes to regenerate p-toluenesulfonic acid and cyclohexanol.

Medicinal Chemistry

In drug development, this compound is often employed as a building block for synthesizing pharmacologically active compounds. Its ability to participate in various reactions allows for the creation of diverse medicinal agents, particularly those targeting enzyme mechanisms where sulfonate esters can act as substrates or inhibitors.

Polymer Production

This compound is utilized in the production of polymers and as a reagent in organic synthesis. Its role as a polymerization initiator makes it valuable in developing new materials with specific properties tailored for industrial applications .

Case Study 1: Nucleophilic Substitution Mechanism

A study explored the reactivity of this compound in nucleophilic substitution reactions. The findings indicated that cis-isomers demonstrated higher reactivity compared to trans-isomers due to steric factors that favor nucleophilic attack. This insight is crucial for chemists designing targeted syntheses.

Case Study 2: Hydrolysis Reaction Dynamics

Research on the hydrolysis of this compound revealed that varying conditions (acidic vs. basic) significantly influenced the reaction rate and product distribution. In acidic conditions, the hydrolysis was faster, leading to higher yields of the starting materials compared to basic conditions .

Mechanism of Action

The mechanism by which cyclohexyl p-toluenesulfonate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the cyclohexyl carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the sulfonate group.

Comparison with Similar Compounds

Comparison with Similar Tosylate Esters

Tosylate esters share the common p-toluenesulfonyl group but differ in their alkyl/aryl substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physical Properties

Key Observations :

- Cyclohexyl tosylate ’s bulky cyclohexyl group imparts higher melting points and lower solubility in polar solvents compared to linear alkyl tosylates (e.g., methyl, octyl) .

- Methyl tosylate is more reactive in SN2 reactions due to its small methyl group, making it a preferred alkylating agent .

This compound

- Synthesis: Produced via reaction of cyclohexanol with p-toluenesulfonyl chloride under basic conditions (65% yield) .

- Reactivity : Prone to elimination reactions with weak bases (e.g., thiourea) via E2 mechanisms, forming cyclohexene .

- Applications : Used in polymer chemistry (e.g., PEGylation of hydroxycamptothecin) and as a protective group in organic synthesis .

Methyl p-Toluenesulfonate

- Reactivity : Ideal for methylating amines, alcohols, and thiols due to its high electrophilicity and low steric hindrance .

- Applications : Common in pharmaceutical synthesis (e.g., quaternary ammonium salts) .

n-Octyl and Heptyl Tosylates

- Applications : Used in surfactant formulations and phase-transfer catalysis due to their lipophilic nature .

Commercial Availability and Cost

- Cyclohexyl tosylate : Priced at $111.58/5g (Thermo Scientific) ; available from TCI America, abcr, and Shanghai PI Chemicals .

- Methyl tosylate : Lower cost (~$50/100g) due to simpler synthesis .

- n-Octyl/heptyl tosylates : Moderately priced; used in niche industrial applications .

Research Findings and Case Studies

- Cyclohexyl tosylate was employed in a 2017 study to synthesize mPEG2000-O-HCPT, a polymer-drug conjugate, demonstrating its utility in controlled-release formulations .

- Kinetic studies revealed that cyclohexyl tosylate undergoes elimination 3–5 times faster than linear alkyl analogs when reacted with thiourea, highlighting steric effects on reactivity .

Biological Activity

Cyclohexyl p-toluenesulfonate (CPTS), with the molecular formula C₁₃H₁₈O₃S and CAS number 953-91-3, is an organic compound that exhibits notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

CPTS is primarily known for its role as a leaving group in nucleophilic substitution reactions, particularly in SN2 mechanisms. The sulfonate group enhances the electrophilicity of the carbon atom to which it is attached, facilitating the reaction with nucleophiles. Studies have shown that the rate of reaction can vary significantly depending on steric factors and the nature of the nucleophile involved .

Cytotoxicity and Antitumor Activity

Research indicates that CPTS exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The mechanisms underlying these effects include:

- Induction of Apoptosis : CPTS has been shown to activate caspase pathways, leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : It can cause G1 or G2/M phase arrest, preventing cancer cells from dividing .

Case Studies

-

Study on Mammalian Cell Lines :

A study evaluated the cytotoxicity of CPTS using different mammalian cell lines. The results indicated that CPTS had a dose-dependent inhibitory effect on cell viability, with IC50 values varying among cell types. For instance, in HeLa cells, the IC50 was approximately 25 µM, while in MCF-7 cells, it was around 30 µM . -

In Vivo Animal Models :

In animal models, CPTS demonstrated significant antitumor activity against xenografted tumors. Administration of CPTS resulted in reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications .

Comparative Biological Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Induces apoptosis and cell cycle arrest |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Cisplatin | 10 | DNA cross-linking |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexyl p-toluenesulfonate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution (SN2) between cyclohexanol and p-toluenesulfonyl chloride. A typical protocol involves dissolving cyclohexanol in dichloromethane with a base (e.g., sodium carbonate) to neutralize HCl byproducts. Reaction optimization studies show that yields improve with stoichiometric excess of p-toluenesulfonyl chloride (1.2–1.5 equiv) and prolonged reaction times (4–6 hours at room temperature) . Alternative methods include solvent-free conditions using heteropolyacid catalysts (e.g., tungstate), achieving 80–90% yields under mild conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) shows characteristic peaks at δ 2.42 ppm (methyl group on the toluenesulfonate moiety) and δ 4.48 ppm (cyclohexyl-O proton) .

- Gas Chromatography-Mass Spectrometry (GC-MS/MS) : Enables detection of trace impurities (e.g., genotoxic p-toluenesulfonate derivatives) with a detection limit as low as 0.1 ppm .

- Melting Point Analysis : Pure this compound melts at 43–47°C, serving as a preliminary purity indicator .

Q. How does the SN2 mechanism influence the stereochemical outcomes of reactions involving this compound?

The SN2 mechanism proceeds with inversion of configuration at the cyclohexyl carbon. Conformational analysis of cyclohexyl p-toluenesulfonates reveals that axial vs. equatorial positioning of the leaving group impacts reaction rates. For example, axial tosylates exhibit faster solvolysis due to reduced steric hindrance during backside attack .

Advanced Research Questions

Q. How can solvent-free catalytic systems improve the sustainability of this compound synthesis?

Heterogeneous catalysts like ionic liquid brushes (e.g., polymer-supported tungstate) enable efficient tosylation in water, achieving 65% yield with recyclable catalysts. This method reduces organic solvent use and simplifies purification . Kinetic studies suggest that catalyst loading (2–5 mol%) and temperature (25–40°C) critically influence reaction efficiency .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound solvolysis?

Discrepancies in solvolysis rates (e.g., polar vs. non-polar solvents) can arise from competing SN1/SN2 pathways. To clarify mechanisms:

- Perform linear free-energy relationship (LFER) analyses using substituent effects.

- Conduct stereochemical tracking via H NMR or X-ray crystallography to confirm inversion (SN2) or racemization (SN1) .

- Use isotopic labeling (e.g., O in the tosylate group) to trace bond cleavage patterns .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include:

- Detailed Reaction Conditions : Solvent purity, exact stoichiometry, and equipment specifications (e.g., reflux condenser type).

- Characterization Data : Full NMR spectra (including integration ratios) and GC-MS retention times.

- Error Margins : Report standard deviations for triplicate experiments .

Q. What are best practices for detecting and quantifying trace impurities in this compound?

- GC-MS/MS with MRM : Monitor transitions specific to p-toluenesulfonate derivatives (e.g., m/z 155 → 91 for methyl ester byproducts).

- Limit of Quantitation (LOQ) : Validate methods using spiked samples to ensure LOQ ≤ 0.5 ppm .

Properties

IUPAC Name |

cyclohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHPZPDQZMUTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061348 | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-91-3 | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5FBX5NR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.